2,2,2-Trichloro-1-(1-ethyl-1H-pyrazol-4-yl)ethanol
Overview
Description
2,2,2-Trichloro-1-(1-ethyl-1H-pyrazol-4-yl)ethanol (TCEP) is an organic compound that has a wide range of applications in scientific research. It is a colorless, crystalline solid that is soluble in water and organic solvents. It is a chiral compound and has two enantiomers, (R)-TCEP and (S)-TCEP. TCEP is used in the synthesis of organic compounds, as a reagent for the preparation of polymers, and as a cross-linking agent for proteins and peptides. It is also used in the preparation of polysaccharides and polysaccharide-based materials.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Novel Heterocycles : 2,2,2-Trichloro-1-(1-ethyl-1H-pyrazol-4-yl)ethanol has been used in the synthesis of novel heterocyclic compounds, including pyrazoles and thiazoles, with potential pharmaceutical applications. The compound participates in various chemical reactions under basic conditions, leading to high yields of the desired products (Kariuki et al., 2022).
- Formation of Pyrazolyl Iron and Palladium Complexes : This chemical plays a role in creating metal complexes with iron, cobalt, nickel, and palladium. Such complexes have been evaluated for their catalytic activities, including ethylene oligomerization (Ainooson et al., 2011).
Potential Biological Activities
- Antioxidant and Antimicrobial Activities : Some derivatives of 2,2,2-Trichloro-1-(1-ethyl-1H-pyrazol-4-yl)ethanol have shown promising antioxidant and antimicrobial properties. This aspect is crucial in the development of new therapeutic agents (Bonacorso et al., 2015).
- Synthesis of Anticancer Agents : Derivatives of this compound have been explored in the synthesis of potential anticancer agents, indicating its utility in medicinal chemistry (Küçükgüzel et al., 2013).
Environmental and Green Chemistry Applications
- Greener Solvent Use in Synthesis : Its derivatives have been synthesized in greener solvents like ethanol, demonstrating its role in environmentally benign chemical processes (Nabid et al., 2010).
properties
IUPAC Name |
2,2,2-trichloro-1-(1-ethylpyrazol-4-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9Cl3N2O/c1-2-12-4-5(3-11-12)6(13)7(8,9)10/h3-4,6,13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSAZLRUGDHKFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(C(Cl)(Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trichloro-1-(1-ethyl-1H-pyrazol-4-yl)ethanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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